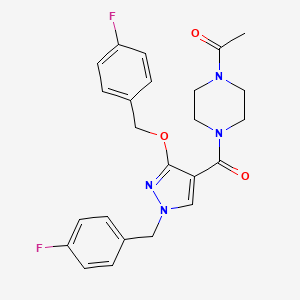![molecular formula C18H15BrN2O3 B2541398 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 865615-43-6](/img/structure/B2541398.png)
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazoline ring, which is a five-membered ring with two nitrogen atoms. It also has a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazoline ring, the bromophenyl group, and the benzo[d][1,3]dioxol-5-yl group. The bromine atom would be a site of high electron density, making it potentially reactive .Chemical Reactions Analysis
The bromine atom in the bromophenyl group could potentially undergo nucleophilic substitution reactions. The pyrazoline ring might also undergo reactions at the nitrogen atoms, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research has demonstrated the synthesis of pyrazolinyl bromophenylthiazoles derivatives, highlighting a stepwise reaction design. These derivatives were evaluated for their antimicrobial effectiveness against S. aureus (gram-positive) and E. coli (gram-negative), utilizing micro broth dilution methods for screening. Spectroscopic techniques were employed to elucidate the structures of these compounds, indicating a significant focus on developing new antimicrobial agents (Hawaiz, 2018).
Antimicrobial Activity of Pyrazole Derivatives
Another study focused on synthesizing benzo[d][1,3]dioxole gathered pyrazole derivatives through the reaction of chalcones with phenylhydrazine. These compounds were characterized and evaluated for in vitro antimicrobial activity, showing notable antifungal and antibacterial properties compared to other compounds in the series (Umesha & Basavaraju, 2014).
Antimicrobial and Anticancer Potential
Further research on heterocyclic compounds bearing benzimidazole and pyrazoline motifs revealed their synthesis and evaluation for antimicrobial activity against various bacteria and fungal strains. Compounds exhibited significant activity, underscoring the therapeutic potential of these motifs in antimicrobial treatments. Additionally, molecular docking studies suggested possible inhibitory activity against certain targets, indicating potential anti-neoplastic applications (Desai, Pandya, & Vaja, 2017).
Molecular Structure and Nonlinear Optical Properties
Studies on the molecular structure, vibrational frequencies, and corresponding vibrational assignments of pyrazol-1-yl)ethanone derivatives have been conducted. These investigations included NBO, HOMO-LUMO, and MEP analysis, alongside molecular docking studies to assess their roles in nonlinear optics and potential inhibitory activities against therapeutic targets. This research provides valuable insights into the electronic properties and biological relevance of these compounds, suggesting their utility in various scientific applications, including materials science and medicinal chemistry (Mary et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11(22)21-16(12-2-5-14(19)6-3-12)9-15(20-21)13-4-7-17-18(8-13)24-10-23-17/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKWMUWARODPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

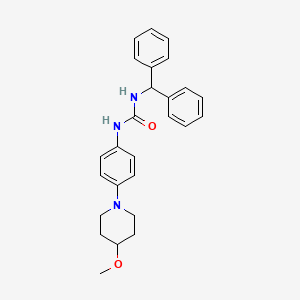
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)
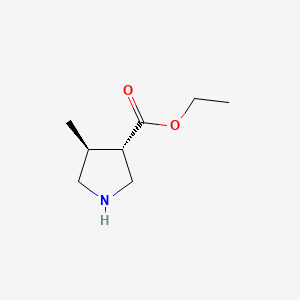
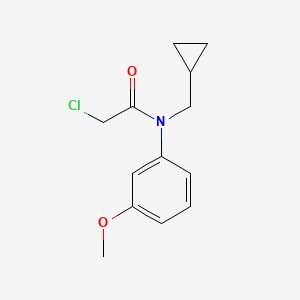



![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)

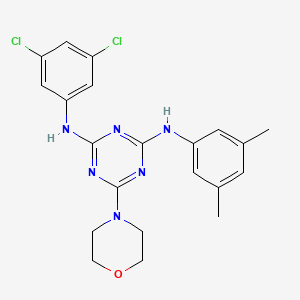
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2541335.png)
